![molecular formula C12H16BrNO4S B1272529 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-78-2](/img/structure/B1272529.png)
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, as demonstrated in the study of the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid . The paper describes a two-step process where de-sulfonation precedes bromination to yield the desired bromoamine acid. This suggests that for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, careful consideration of the order of reactions and the conditions under which they are carried out is crucial to achieve high yield and good quality of the final product.
Molecular Structure Analysis
The molecular structure of brominated amino acids can be determined using X-ray crystallography, as shown in the study of a new amino acid component of bestatin . The paper details the determination of the stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid, which is a structurally related compound. This technique could potentially be applied to determine the stereochemistry of this compound, providing valuable information about its three-dimensional structure.
Chemical Reactions Analysis
The reactivity of brominated amino acids with various nucleophiles is highlighted in the synthesis of (2S)- and (2R)-2-Amino-4-bromobutanoic acid . The title compound in this study was used to prepare nonnatural amino acids with basic or heterocyclic side chains, indicating that brominated amino acids can serve as versatile intermediates in the synthesis of a wide range of compounds. This could imply that this compound may also react with different nucleophiles to yield a variety of derivatives.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the melting point and crystal structure of a derivative of 3-amino-2-hydroxy-4-phenylbutanoic acid are provided , and the protective group strategy used in the synthesis of 2-Amino-4-bromobutanoic acid suggests that the stability and reactivity of such compounds can be influenced by their functional groups. This information can be used as a starting point to infer the properties of this compound, such as its potential solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Antibiotic Detection in Milk Samples
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid has been utilized in the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples. This application leverages the compound's ability to bind selectively to antibodies, making it a valuable tool for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Stereochemical Studies in Marine Toxins
The compound has contributed to the stereochemical understanding of certain amino acids found in marine toxins. By assisting in the stereoselective synthesis of these amino acids, it has played a role in expanding our knowledge of the chemical nature of marine toxins and their potential impact (Giordano et al., 1999).
Coordination Compounds in Spectroscopy
In spectroscopy, the compound has been studied for its ability to interact with palladium(II), forming coordination compounds. This research enhances our understanding of the chemical behavior of such compounds, potentially leading to new applications in catalysis and materials science (Warnke & Trojanowska, 1993).
Antimetabolite Research
The compound has also been involved in the study of antimetabolites, which are substances that interfere with the normal metabolic processes. This research is crucial for the development of new therapeutic agents, particularly in the field of cancer treatment (Perlman et al., 1977).
Analysis of Amino Acids in Wine
The compound's derivatives have been used in the development of methods for analyzing amino acids in wine and other alcoholic beverages. This research is important for understanding the flavor profile and quality of these beverages (Gracia-Moreno et al., 2015).
Biological Evaluation of Derivatives
Research has been conducted on the synthesis and biological evaluation of novel derivatives of this compound. This includes studying their antimicrobial and antioxidant activities, which could lead to the development of new therapeutic agents (Apostol et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKNKAQMAGNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377540 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68305-78-2 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)
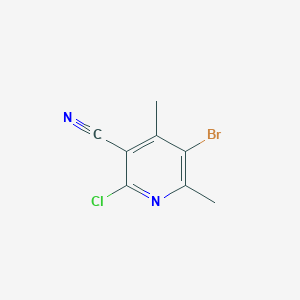

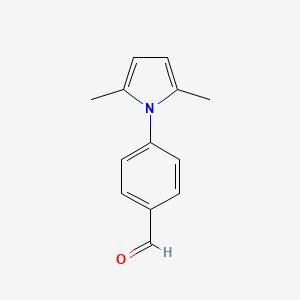
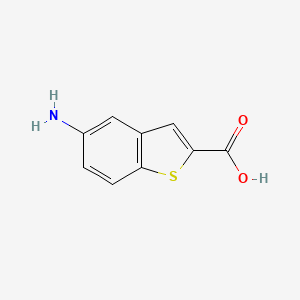
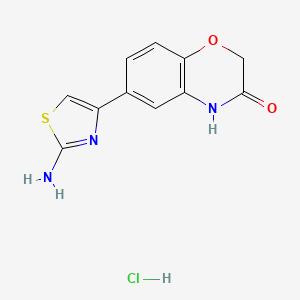
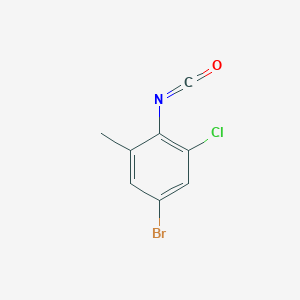

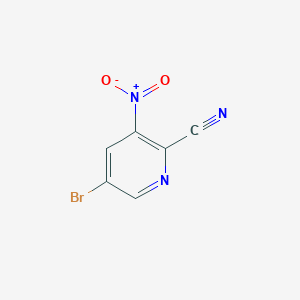

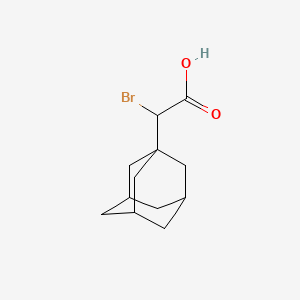
![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)
